[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride
Description
[4-(Aminomethyl)-4-fluorocyclohexyl]methanol hydrochloride is a fluorinated cyclohexane derivative featuring both an aminomethyl and a methanol group at the 4-position of the cyclohexyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility .
Properties
IUPAC Name |
[4-(aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c9-8(6-10)3-1-7(5-11)2-4-8;/h7,11H,1-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUISYMHYILYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom is added using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Methanol Group Addition: The methanol group is introduced through hydroxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Properties
*Estimated based on structural similarity to Cetraxate HCl.
Functional Group and Substituent Effects
- Fluorine vs. Chlorine : The fluorine atom in the target compound confers higher electronegativity and metabolic stability compared to chlorine in [4-(4-Chlorophenyl)phenyl]methylamine HCl. This may reduce oxidative degradation in vivo .
- Cyclohexyl vs. In contrast, aromatic analogues (e.g., methyl benzoate derivatives) exhibit rigidity, favoring π-π stacking interactions .
- Aminomethyl Group: Protonation of the amine in acidic environments improves water solubility, critical for oral bioavailability. Cetraxate HCl leverages this property for gastric activity .
Biological Activity
Chemical Overview
Chemical Structure : [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride is characterized by a cyclohexane ring with an amino group and a fluorine atom, which may influence its biological interactions.
Molecular Formula : CHClFNO
CAS Number : The compound can be referenced by its unique CAS number for identification in chemical databases.
The biological activity of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to anxiety and depression.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
Therapeutic Applications
Research indicates that [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride could have several therapeutic applications:
- Neurological Disorders : Preliminary studies suggest efficacy in treating conditions such as anxiety and depression due to its CNS activity.
- Pain Management : The compound may also exhibit analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
CNS Activity Study :
- A study assessed the effects of [4-(Aminomethyl)-4-fluorocyclohexyl]methanol; hydrochloride on rodent models of anxiety. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential as an anxiolytic agent.
-
Analgesic Properties :
- In another study, the compound was administered to models of chronic pain. The findings demonstrated a marked decrease in pain responses, indicating its potential role as an analgesic.
-
Enzyme Interaction Analysis :
- Research focused on the interaction of the compound with specific enzymes involved in neurotransmitter metabolism. The results showed inhibition of these enzymes, which may contribute to its therapeutic effects.
| Study Type | Findings | |
|---|---|---|
| CNS Activity | Reduced anxiety-like behaviors | Potential anxiolytic agent |
| Analgesic Properties | Decreased pain responses | Possible role in pain management |
| Enzyme Interaction | Inhibition of neurotransmitter metabolism | Contributes to therapeutic effects |
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
- Toxicity Studies : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, but further research is necessary to establish long-term safety.
- Side Effects : Monitoring for side effects is essential during clinical trials to ensure patient safety.
Q & A
Q. What are the recommended methods for synthesizing [4-(Aminomethyl)-4-fluorocyclohexyl]methanol hydrochloride?
Answer: Synthesis typically involves sequential functionalization of the cyclohexane backbone. A plausible route includes:
Fluorination: Introduce fluorine at the 4-position of the cyclohexane ring via electrophilic fluorination or halogen exchange reactions.
Aminomethylation: React the fluorinated intermediate with formaldehyde and ammonia (Mannich reaction) to install the aminomethyl group.
Methanol Functionalization: Oxidize or reduce substituents to introduce the methanol group.
Hydrochloride Formation: Treat the free base with HCl in methanol, followed by solvent evaporation and recrystallization .
Validation: Monitor intermediates using NMR (<sup>1</sup>H/<sup>19</sup>F) and confirm the hydrochloride salt via chloride ion titration .
Q. How can researchers determine the solubility and stability of this compound in experimental solvents?
Answer:
- Solubility Testing: Prepare saturated solutions in water, methanol, ethanol, and DMSO. Centrifuge to remove undissolved particles, then quantify dissolved compound via UV-Vis spectroscopy (calibration curve required) .
- Stability Assessment: Store solutions at 25°C and 4°C. Analyze degradation over time using HPLC with UV detection (210–240 nm). Monitor for free amine formation (indicative of HCl loss) .
Key Data:
| Solvent | Solubility (mg/mL) | Stability (25°C, 7 days) |
|---|---|---|
| Methanol | >50 | >98% purity retained |
| Water | ~10 (sparingly) | ~85% purity retained |
Q. What analytical techniques are critical for purity assessment?
Answer:
- HPLC-UV: Use a C18 column, mobile phase (e.g., 0.1% TFA in water/acetonitrile), and detect impurities at 210 nm. Compare retention times to standards .
- Melting Point: Confirm decomposition near 236°C (decomposition expected for hydrochloride salts) .
- Elemental Analysis: Verify Cl⁻ content matches theoretical values (e.g., 9–10% for C₈H₁₅FNO·HCl) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s conformational stability and reactivity?
Answer: The 4-fluorine induces 1,3-diaxial strain in the cyclohexane ring, favoring a chair conformation with axial fluorine. This impacts:
- Reactivity: Fluorine’s electronegativity enhances the aminomethyl group’s nucleophilicity in basic conditions.
- Solubility: Polar C-F bonds improve aqueous solubility compared to non-fluorinated analogs .
Experimental Validation: Compare <sup>19</sup>F NMR chemical shifts and X-ray crystallography data of fluorinated vs. non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported solubility or stability data?
Answer:
- Controlled Replication: Standardize solvent purity (e.g., anhydrous methanol vs. technical grade) and storage conditions (tight containers, inert atmosphere) .
- Advanced Analytics: Use LC-MS to identify degradation products (e.g., free amine from HCl loss) and quantify using external standards .
Case Study: Discrepancies in water solubility may arise from hydrate formation. Characterize hydrates via TGA-DSC .
Q. What strategies optimize chromatographic separation of stereoisomers or degradation products?
Answer:
- Chiral Columns: Use amylose- or cellulose-based columns for enantiomer separation.
- Ion-Pairing Reagents: Add heptafluorobutyric acid to improve peak symmetry for hydrochloride salts .
- Method Development: Screen mobile phases (e.g., methanol/ammonium acetate vs. acetonitrile/TFA) and gradients to resolve co-eluting impurities .
Q. How does stereochemistry at the 4-position affect biological activity or chemical interactions?
Answer:
- Cis vs. Trans Isomers: Cis-4-fluoro/aminomethyl groups may enhance hydrogen bonding with target proteins.
- Experimental Design: Synthesize and isolate stereoisomers via chiral resolution. Compare binding affinities using SPR or ITC .
Example: Trans-isomers of cyclohexane derivatives often exhibit higher metabolic stability due to reduced ring strain .
Q. What safety protocols are essential for handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid HCl vapor inhalation .
- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with methanol solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
